3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Michael addition of N-heterocycles to chalcones, followed by further functionalization steps . The reaction conditions typically involve the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects through the inhibition of key enzymes or receptors, modulation of signaling pathways, and induction of cellular responses such as apoptosis or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities and is used in similar applications.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with potential biological activities.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25N5O3 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-31-25(19-9-13-21(35-2)14-10-19)24(22-5-3-4-6-23(22)27(31)34)26(33)30-20-11-7-18(8-12-20)15-32-17-28-16-29-32/h3-14,16-17,24-25H,15H2,1-2H3,(H,30,33) |
InChI Key |
CREXYQHQGLNEEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.